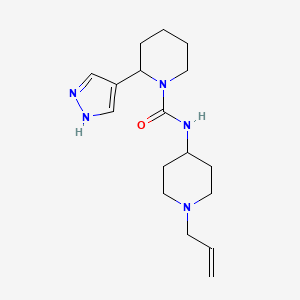![molecular formula C17H24F2N2O2 B7643232 3-[1-(2,3-Difluorophenyl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea](/img/structure/B7643232.png)
3-[1-(2,3-Difluorophenyl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2,3-Difluorophenyl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the urea family and is known for its unique structure, which makes it an attractive candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-[1-(2,3-Difluorophenyl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cell growth and proliferation, leading to the suppression of tumor growth. Additionally, this compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[1-(2,3-Difluorophenyl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea is its potent antitumor activity, making it a promising candidate for the development of cancer therapeutics. Additionally, this compound has been shown to have antibacterial and antifungal activity, which may make it useful for the treatment of infectious diseases. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 3-[1-(2,3-Difluorophenyl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea. One area of research could focus on the development of new synthetic methods to improve the yield and purity of this compound. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound as a cancer therapeutic or for the treatment of infectious diseases.
Synthesemethoden
The synthesis method for 3-[1-(2,3-Difluorophenyl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea involves the reaction of 2,3-difluorobenzylamine with 2-hydroxycyclohexylcarbonyl chloride followed by the addition of methyl isocyanate. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
3-[1-(2,3-Difluorophenyl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, this compound has been shown to have antibacterial and antifungal activity, making it a potential candidate for the treatment of infectious diseases.
Eigenschaften
IUPAC Name |
3-[1-(2,3-difluorophenyl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O2/c1-11(13-7-5-8-14(18)16(13)19)20-17(23)21(2)10-12-6-3-4-9-15(12)22/h5,7-8,11-12,15,22H,3-4,6,9-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWLFWYJGXGQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)F)NC(=O)N(C)CC2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea](/img/structure/B7643152.png)


![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643171.png)

![N-[2-(1,5-dimethylpyrazol-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643187.png)
![N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643205.png)
![2-Amino-1-[4-(3-chloropyridin-4-yl)piperazin-1-yl]butan-1-one;hydrochloride](/img/structure/B7643208.png)
![N-[1-(2,3-difluorophenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643239.png)
![2-Amino-1-[2-(4-propan-2-ylphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7643244.png)
![2-Amino-1-[2-[3-(difluoromethoxy)phenyl]morpholin-4-yl]propan-1-one](/img/structure/B7643250.png)

![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B7643271.png)
![N-[3-(3-methyl-1,2,4-triazol-4-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7643275.png)